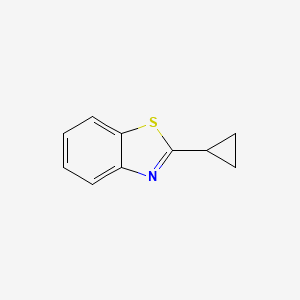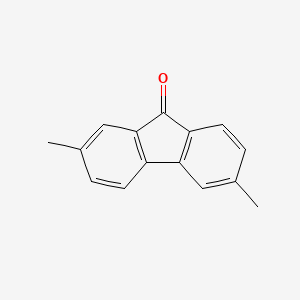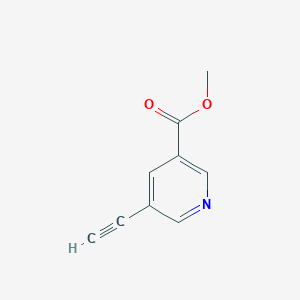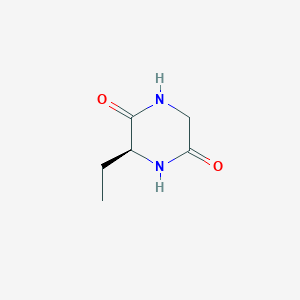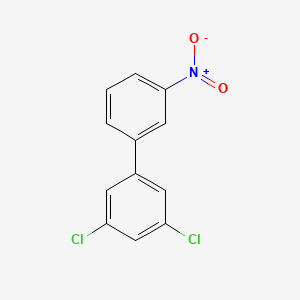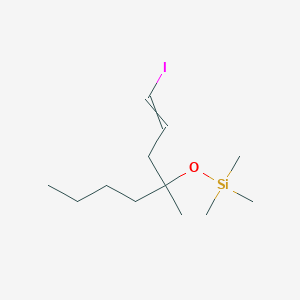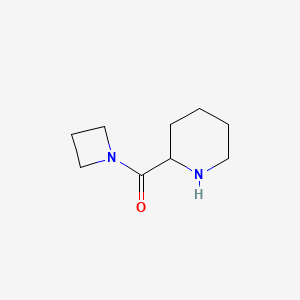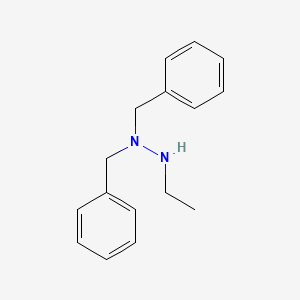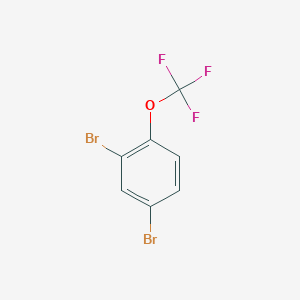
2,4-二溴-1-(三氟甲氧基)苯
描述
2,4-Dibromo-1-(trifluoromethoxy)benzene is an organic compound characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
科学研究应用
2,4-Dibromo-1-(trifluoromethoxy)benzene is widely used in scientific research due to its unique chemical properties. Its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological systems and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-(trifluoromethoxy)benzene typically involves the bromination of 1-(trifluoromethoxy)benzene. The reaction is carried out using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the continuous addition of bromine to a reaction mixture containing 1-(trifluoromethoxy)benzene and a catalyst, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions: 2,4-Dibromo-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of dihalogenated or monohalogenated derivatives.
Substitution: Replacement of bromine atoms with other functional groups, leading to the formation of various derivatives.
作用机制
The mechanism by which 2,4-Dibromo-1-(trifluoromethoxy)benzene exerts its effects depends on the specific application
相似化合物的比较
2,4-Dibromo-1-(trifluoromethoxy)benzene is unique due to its combination of bromine and trifluoromethoxy groups. Similar compounds include:
1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with a different position of the bromine atom.
2-Bromo-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of 2,4-Dibromo-1-(trifluoromethoxy)benzene.
属性
IUPAC Name |
2,4-dibromo-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHVOILWGQCNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


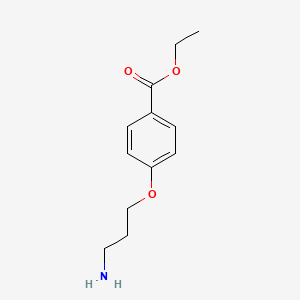
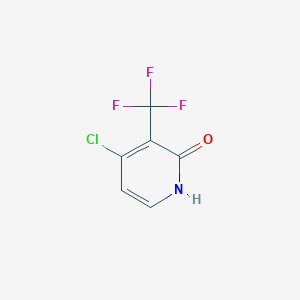
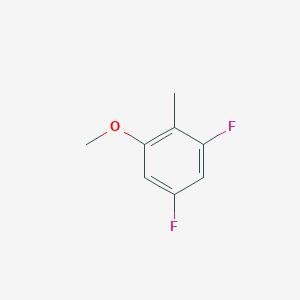
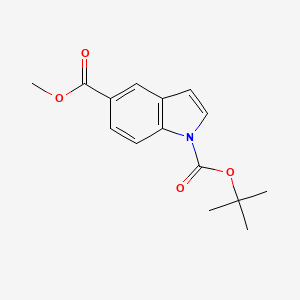
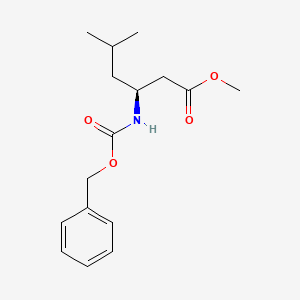
![Benzoic acid, 4-[3-(1,1-dimethylethoxy)-3-oxo-1-propenyl]-](/img/structure/B1396569.png)
